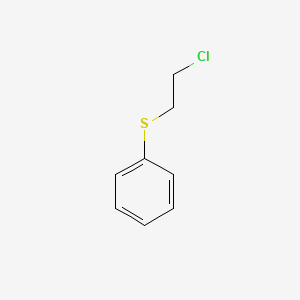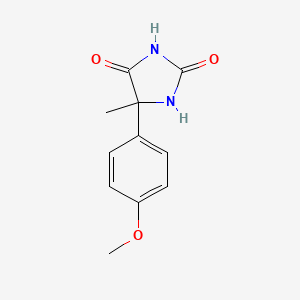
5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione
Übersicht
Beschreibung
5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione, also known as gabapentin, is a medication that is primarily used to treat epilepsy and neuropathic pain. It was first approved by the US Food and Drug Administration (FDA) in 1993 for the treatment of partial seizures in adults. Since then, it has been widely used for the management of various types of neuropathic pain, including diabetic neuropathy, postherpetic neuralgia, and trigeminal neuralgia.
Wissenschaftliche Forschungsanwendungen
Biological and Pharmacological Activities
5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione, as part of the broader category of imidazolidine-2,4-dione derivatives, demonstrates significant potential in various scientific and pharmacological fields. These compounds are explored for their diverse biological activities, including their role as PTP 1B inhibitors, which are crucial in addressing insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). Structural amendments to this scaffold have led to the optimization of potential PTP 1B inhibitors, showcasing the compound's versatility in drug discovery (Verma, Yadav, & Thareja, 2019).
Moreover, the hydantoin scaffold, closely related to imidazolidine-2,4-diones, is highlighted for its preferred use in medicinal chemistry, offering a versatile base for developing therapeutic agents with wide-ranging applications from antimicrobial to anticancer activities. This underscores the compound's significance in the synthesis of novel therapeutic agents (Shaikh, Bhor, Dighe, & Kolhe, 2023).
Antimicrobial and Antitumor Agents
Further exploration into 2,4-thiazolidinediones, a scaffold related to imidazolidine-2,4-diones, reveals their potential as antimicrobial, antitumor, and antidiabetic agents. These compounds are praised for their pharmacological diversity, offering a groundwork for synthesizing a wide array of lead molecules against various clinical disorders. This flexibility in structural modifications at the nucleus of 2,4-thiazolidinediones highlights the capacity for developing novel drug molecules to combat life-threatening ailments, thereby emphasizing the compound's utility in medicinal chemistry and drug design (Singh, Kajal, Pradhan, Bhurta, & Monga, 2022).
Synthesis and Drug Impurity Analysis
The relevance of 5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione extends into the domain of drug synthesis and the analysis of pharmaceutical impurities, demonstrating its critical role in the development and quality control of proton pump inhibitors. This highlights the compound's importance in pharmaceutical manufacturing and ensures the efficacy and safety of drugs on the market (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Wirkmechanismus
Target of Action
Similar compounds such as indole and imidazole derivatives have been found to inhibit the catalytic activity of enzymes like 15-lipoxygenases (alox15) . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .
Mode of Action
It can be inferred from related compounds that it might interact with its targets in a substrate-specific manner . In silico docking studies and molecular dynamics simulations suggest that chemical modification of the core pharmacophore alters the enzyme–inhibitor interactions .
Biochemical Pathways
Related compounds have been shown to affect the linoleate oxygenase activity of alox15 . This enzyme plays a crucial role in the metabolism of linoleic acid and arachidonic acid, which are important fatty acids involved in inflammation and cancer .
Pharmacokinetics
Similar compounds have been evaluated for their adme properties using in silico methods . These studies can provide insights into the potential bioavailability of the compound.
Result of Action
Related compounds have been shown to exhibit neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione. It’s worth noting that the principles of green chemistry and sustainability are increasingly being applied in the synthesis of new compounds , which could potentially impact the environmental footprint of this compound’s production.
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-11(9(14)12-10(15)13-11)7-3-5-8(16-2)6-4-7/h3-6H,1-2H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKMJNLLWFFTEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00945609 | |
| Record name | 4-(4-Methoxyphenyl)-4-methyl-4H-imidazole-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione | |
CAS RN |
22927-78-2 | |
| Record name | 5-(4-Methoxyphenyl)-5-methyl-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22927-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydantoin, 5-(p-methoxyphenyl)-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022927782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Methoxyphenyl)-4-methyl-4H-imidazole-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






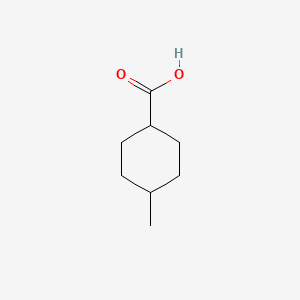
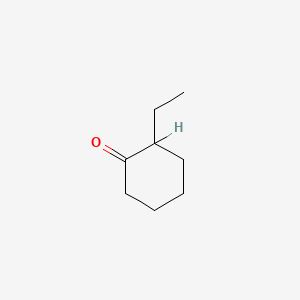
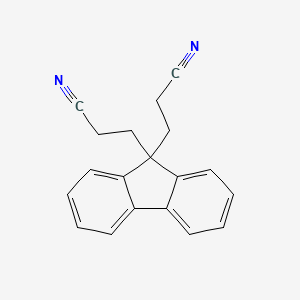
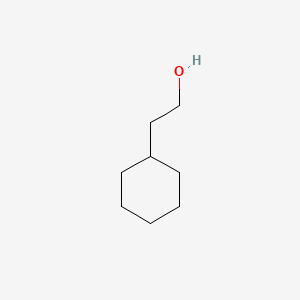

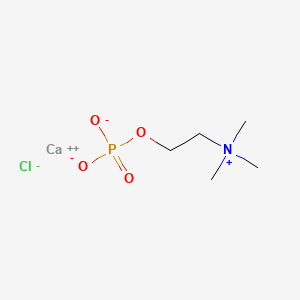

![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxy-](/img/structure/B1346024.png)
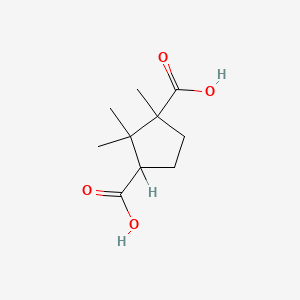
![2-[(2-Nitrophenyl)amino]acetic acid](/img/structure/B1346026.png)
